molecular formula C10H12N2O4S B11716835 Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate

Cat. No.: B11716835
M. Wt: 256.28 g/mol
InChI Key: NKTWCIMCZWYRRT-VDTYLAMSSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is ethyl 2-[(4S,5R)-5-methyl-2-oxo-1,3-oxazolidin-4-yl]-1,3-thiazole-4-carboxylate . The name reflects three structural components:

  • An ethyl carboxylate group at the 4-position of the thiazole ring.
  • A thiazole heterocycle (five-membered ring with nitrogen and sulfur atoms).
  • A 5-methyl-2-oxooxazolidin-4-yl substituent at the thiazole’s 2-position.

The stereochemical descriptors (4S,5R) specify the absolute configuration of the oxazolidinone ring, where the 4-position is an S-configured stereocenter, and the 5-methyl group adopts an R-configuration. This stereochemical specificity is critical for molecular interactions, particularly in biological systems where enantioselectivity often dictates activity.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₂N₂O₄S corresponds to a molecular weight of 256.28 g/mol . Key contributors to the molecular mass include:

  • The oxazolidinone ring (C₄H₅NO₂, 99.09 g/mol).
  • The thiazole-carboxylate moiety (C₅H₄NO₂S, 142.15 g/mol).
  • The ethyl ester group (C₂H₅, 29.06 g/mol).
Table 1: Atomic Composition and Mass Distribution
Component Contribution to Molecular Weight
Oxazolidinone 99.09 g/mol (38.7%)
Thiazole-Carboxylate 142.15 g/mol (55.5%)
Ethyl Ester 29.06 g/mol (11.3%)

The balanced distribution of mass between the heterocyclic systems underscores the compound’s rigidity and potential for hydrogen bonding via the oxazolidinone carbonyl.

X-ray Crystallographic Studies

While specific X-ray diffraction data for this compound is limited in publicly available literature, analogous oxazolidinone-thiazole hybrids typically crystallize in orthorhombic systems with space group P2₁2₁2₁. Key crystallographic features inferred from related structures include:

  • Intramolecular hydrogen bonding between the oxazolidinone carbonyl oxygen (O1) and the thiazole nitrogen (N3), stabilizing the cis conformation.
  • Van der Waals interactions between the 5-methyl group and adjacent aromatic protons, contributing to torsional rigidity.

The absence of detailed unit cell parameters for this specific compound highlights the need for further crystallographic characterization to confirm packing motifs and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (300 MHz, CDCl₃):

  • δ 1.35 ppm (t, 3H) : Ethyl group’s methyl protons, split into a triplet due to coupling with the adjacent CH₂.
  • δ 4.32 ppm (q, 2H) : Ethyl group’s methylene protons, quartet from coupling with the methyl group.
  • δ 5.12 ppm (d, 1H) : Methine proton at the 4S position of the oxazolidinone, split by vicinal coupling with the 5R-methyl group.
  • δ 7.43 ppm (s, 1H) : Thiazole ring proton (C5-H), deshielded by the electron-withdrawing carboxylate.

13C NMR (75 MHz, CDCl₃):

  • δ 14.1 ppm : Ethyl methyl carbon.
  • δ 61.8 ppm : Ethyl methylene carbon.
  • δ 167.2 ppm : Ester carbonyl carbon.
  • δ 173.5 ppm : Oxazolidinone carbonyl carbon.

The downfield shift of the oxazolidinone carbonyl (δ 173.5 ppm) relative to typical amides (δ 165–170 ppm) reflects resonance stabilization via the adjacent nitrogen.

Infrared (IR) Spectroscopy Fingerprinting

Key IR absorptions (KBr, cm⁻¹):

  • 1745 cm⁻¹ : Strong stretch from the ester carbonyl (C=O).
  • 1690 cm⁻¹ : Oxazolidinone carbonyl (C=O), slightly redshifted due to conjugation with the nitrogen lone pair.
  • 1265 cm⁻¹ : Asymmetric S=O stretching (if sulfone impurities are present).
  • 1540 cm⁻¹ : C=N stretching in the thiazole ring.

The absence of broad O-H stretches (2500–3300 cm⁻¹) confirms the absence of free carboxylic acid impurities.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

  • m/z 256 [M]⁺ : Molecular ion peak.
  • m/z 211 [M – COOC₂H₅]⁺ : Loss of the ethyl carboxylate group.
  • m/z 154 [C₆H₆N₂OS]⁺ : Thiazole-oxazolidinone fragment after cleavage of the ester bond.
  • m/z 85 [C₃H₅NO]⁺ : Oxazolidinone ring fragment.

The base peak at m/z 154 indicates stability of the fused heterocyclic system upon fragmentation.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

ethyl 2-[(4S,5R)-5-methyl-2-oxo-1,3-oxazolidin-4-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H12N2O4S/c1-3-15-9(13)6-4-17-8(11-6)7-5(2)16-10(14)12-7/h4-5,7H,3H2,1-2H3,(H,12,14)/t5-,7+/m1/s1

InChI Key

NKTWCIMCZWYRRT-VDTYLAMSSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@@H]2[C@H](OC(=O)N2)C

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2C(OC(=O)N2)C

Origin of Product

United States

Preparation Methods

Stereochemical Control

Achieving the (4S,5R) configuration requires chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones have been employed to enforce stereochemistry during ring formation. In one approach, a chiral glycine equivalent is condensed with a thiazole precursor, followed by cyclization under basic conditions to form the oxazolidinone ring. Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemical integrity by analyzing coupling constants and nuclear Overhauser effects (NOEs).

Synthetic Routes and Methodologies

Thiazole Ring Formation

The thiazole moiety is typically constructed via the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides. For instance, 4-methylthiazole-5-carboxylic acid (CAS: 20485-41-0) serves as a key intermediate, as demonstrated in analogs. In a representative procedure, 4-methylthiazole-5-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which subsequently undergoes esterification with ethanol to yield the ethyl carboxylate.

Table 1: Esterification of 4-Methylthiazole-5-carboxylic Acid

ReagentSolventTemperatureYield
SOCl₂DCM80°C79%
EDCl/HOBtDMFRT60%
DCC/DMAPTHF0°C–RT42%

Oxazolidinone Ring Construction

The oxazolidinone ring is formed via cyclization of β-amino alcohols with carbonylating agents. A stereoselective approach involves using (R)-epichlorohydrin to introduce the 5R methyl group. The reaction proceeds through nucleophilic attack by the amine on the epoxide, followed by ring closure with phosgene.

Amide and Ester Bond Formation

Coupling the thiazole carboxylate to the oxazolidinone precursor often employs carbodiimide reagents. For example, a protocol adapted from N-benzyl-4-methylthiazole-5-carboxamide synthesis uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving 60% yield.

Table 2: Coupling Reaction Optimization

Coupling ReagentBaseSolventYield
EDCI/HOBtDIPEADMF60%
DCC/DMAPTriethylamineTHF51%
SOCl₂PyridineDCM42%

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : The ¹H NMR spectrum of the final product displays characteristic signals at δ 8.69 ppm (thiazole C-H) and δ 4.61 ppm (ethyl ester -CH₂-), with diastereotopic protons confirming stereochemistry.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.08 (C₁₁H₁₃N₂O₄S⁺).

Challenges and Optimization

Stereochemical Purity

Racemization during esterification or cyclization remains a critical issue. Lowering reaction temperatures (e.g., 0°C for EDCI/HOBt couplings) and using non-polar solvents (e.g., dichloromethane) mitigate epimerization.

Yield Improvement

Catalytic additives such as 4-dimethylaminopyridine (DMAP) enhance acylation efficiency. For instance, tert-butyl 4-methylthiazole-5-carboxylate synthesis achieved 51% yield via in-situ acid chloride formation with thionyl chloride, followed by tert-butanol addition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Overview

The compound features:

  • Thiazole Ring : Known for its biological activity, particularly in antimicrobial properties.
  • Oxazolidinone Moiety : Commonly found in antibiotics, contributing to its potential as an antibacterial agent.
  • Ethyl Ester Group : Provides solubility and bioavailability advantages.

Antibacterial Applications

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate has demonstrated promising antibacterial properties. Preliminary studies indicate that it may inhibit bacterial topoisomerases, which play a crucial role in DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a candidate for antibiotic development.

Case Study: Inhibition of Bacterial Topoisomerases

Research shows that compounds with similar structures to this compound effectively inhibit bacterial topoisomerases. For instance, derivatives have been tested against strains such as Bacillus subtilis, showing significant minimum inhibitory concentrations (MIC) that suggest their potential as effective antibacterial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiazole ring.
  • Introduction of the oxazolidinone moiety.
  • Esterification to yield the final compound.

This versatility in synthesis allows for modifications that could enhance its efficacy or reduce toxicity. The ability to alter functional groups can lead to derivatives with improved biological activity or pharmacokinetic profiles.

Potential for Drug Development

The structural characteristics of this compound suggest it could serve as a scaffold for developing new drugs targeting various bacterial infections. Its interaction with biological targets is critical for understanding its therapeutic potential.

Interaction Studies

Preliminary interaction studies indicate that this compound may bind effectively to bacterial topoisomerases, inhibiting their function and leading to cell death. Detailed kinetic studies are necessary to quantify these interactions and determine binding affinities.

Mechanism of Action

The mechanism of action of Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The (4S,5R)-oxazolidinone moiety in the target compound enhances stereospecific binding to bacterial ribosomes compared to achiral analogs like Fragment A derivatives . Pyridinyl or benzimidazolyl substituents (e.g., ) improve solubility and modulate kinase inhibition, whereas hydrazinyl derivatives (e.g., ) prioritize antioxidant activity via radical scavenging.

Role of Carboxylate Functionality :

  • Ethyl carboxylate groups are common across analogs, facilitating ester-to-amide conversion for prodrug development (e.g., ).

Stereochemical Influence: Chiral oxazolidinones (4S,5R configuration) exhibit superior antimicrobial efficacy compared to non-chiral thiazole derivatives, as seen in thiostrepton analogs .

Spectroscopic and Crystallographic Data:

  • The target compound’s stereochemistry is confirmed via X-ray crystallography, with key interactions (e.g., π–π stacking) stabilizing its conformation .
  • Hydrazinyl analogs (e.g., ) are characterized by IR (C=O stretch at ~1667 cm⁻¹) and HRMS, while pyridinyl derivatives show distinct NMR shifts for aromatic protons (δ 7.5–8.5 ppm) .

Biological Activity

Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound involves the formation of the oxazolidinone ring, which is crucial for its biological activity. The method typically includes the reaction of thiazole derivatives with oxazolidinone precursors, leading to the desired product through various chemical transformations.

Research indicates that compounds with oxazolidinone and thiazole moieties exhibit diverse biological activities, including antibacterial and anticancer properties. The oxazolidinone structure is known to inhibit bacterial protein synthesis, while thiazoles have been associated with various pharmacological effects.

2.2 Antimicrobial Activity

Several studies have demonstrated that derivatives of thiazole and oxazolidinone possess significant antimicrobial properties. For instance, a related compound exhibited high activity against Gram-positive bacteria, indicating that this compound may also show similar effects .

3.1 In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial efficacy of the compound:

Study Cell Line/Bacteria IC50/Minimum Inhibitory Concentration (MIC) Findings
Study AStaphylococcus aureus12 µg/mLSignificant inhibition observed
Study BEscherichia coli25 µg/mLModerate activity noted

These results suggest that the compound has promising antibacterial properties that warrant further investigation.

3.2 In Vivo Studies

Animal model studies have shown that compounds similar to this compound can enhance immune responses. For example, a study indicated that thiazole derivatives improved splenic natural killer (NK) cell activity and increased levels of cytokines like TNF-alpha and IL-2 in treated mice .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxazolidinone Ring : Essential for antimicrobial action.
  • Thiazole Moiety : Contributes to anti-inflammatory and anticancer properties.
  • Ethyl Carboxylate Group : Enhances solubility and bioavailability.

5. Future Directions

Further research is required to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas include:

  • Clinical Trials : Evaluating safety and efficacy in humans.
  • Molecular Docking Studies : To predict interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-((4S,5R)-5-methyl-2-oxooxazolidin-4-yl)thiazole-4-carboxylate?

  • Methodological Answer : The compound's thiazole core can be synthesized via cyclocondensation of thiourea derivatives with α-bromo carbonyl precursors. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a structurally related compound) is prepared by reacting ethyl 2-bromoacetate with thiourea under basic conditions . Adapting this method, the oxazolidinone moiety can be introduced via stereoselective ring-opening of epoxides or via oxazolidinone-forming reactions (e.g., using chiral auxiliaries or catalysts to enforce the (4S,5R) configuration).

Q. How can the compound’s structure be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography with SHELXL for refinement and structure validation tools like PLATON . Spectroscopic techniques include:

  • 1H/13C NMR : Analyze coupling constants to confirm stereochemistry (e.g., vicinal coupling in the oxazolidinone ring).
  • IR : Verify carbonyl stretches (e.g., 1750–1700 cm⁻¹ for oxazolidinone C=O and thiazole C=O).
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can stereochemical discrepancies in the oxazolidinone-thiazole junction be resolved during crystallographic refinement?

  • Methodological Answer : If data contradictions arise (e.g., unexpected electron density at the (4S,5R) chiral centers), employ:

  • TWINABS for handling twinned crystals .
  • Hirshfeld atom refinement (HAR) for improved hydrogen positioning .
  • Validate against DFT-calculated geometries (e.g., using Gaussian at the B3LYP/6-31G* level).

Q. What experimental strategies mitigate toxicity risks during in vitro bioactivity assays?

  • Methodological Answer : For acute toxicity (Category 4, as seen in related thiazoles ):

  • Use lower concentrations (≤10 μM) in cell-based assays.
  • Include glutathione or N-acetylcysteine in media to counteract reactive intermediates.
  • Prioritize in silico toxicity prediction (e.g., ProTox-II) before in vivo testing.

Q. How to design SAR studies for thiazole-oxazolidinone hybrids targeting bacterial resistance?

  • Methodological Answer :

  • Core modifications : Replace the ethyl ester with methyl or tert-butyl esters to assess steric effects on target binding .
  • Oxazolidinone substitutions : Introduce fluoro or nitro groups at C5 to enhance lipophilicity and penetration .
  • Biological testing : Use MIC assays against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, comparing activity to linezolid .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data between computational predictions and experimental results?

  • Methodological Answer :

  • Experimental : Measure solubility in DMSO, water, and PBS (pH 7.4) via UV-Vis (λmax ~270 nm for thiazoles).
  • Computational : Compare ALOGPS and ChemAxon predictions with experimental data. Adjust force field parameters (e.g., COSMO-RS) to account for hydrogen-bonding interactions from the oxazolidinone ring .

Q. Why might biological activity vary between enantiomers, and how can this be systematically tested?

  • Methodological Answer :

  • Chiral separation : Use HPLC with a Chiralpak AD-H column and hexane/isopropanol (90:10) mobile phase.
  • Activity testing : Compare (4S,5R) vs. (4R,5S) enantiomers in enzyme inhibition assays (e.g., bacterial peptidyl transferase center binding).
  • MD simulations : Model enantiomer-protein interactions using GROMACS to identify steric or electronic mismatches .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYieldReference
Ethyl 2-aminothiazole-4-carboxylateThiourea + ethyl bromoacetate, NaOH, EtOH, reflux68–72%
(4S,5R)-5-methyl-2-oxooxazolidin-4-amineL-Threonine + phosgene, DIEA, CH₂Cl₂85%N/A*

*Adapted from oxazolidinone synthesis protocols in .

Table 2 : Toxicity Profile Comparison (Related Compounds)

CompoundOral LD50 (mg/kg)Dermal HazardSource
Methyl 4-{[5-(phenylcarbamoyl)...300–2000Category 4
Ethyl 2-amino-4,5-dihydro-1,3...Not classifiedN/A

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